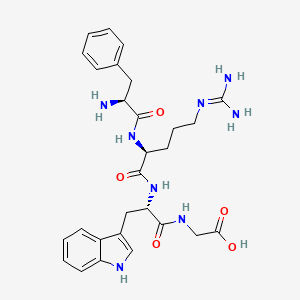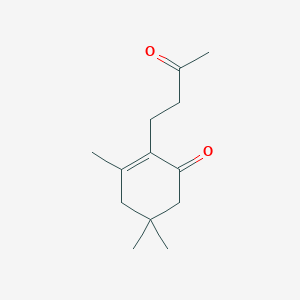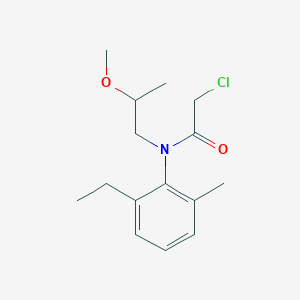
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide is a chemical compound known for its applications in various fields, including agriculture and environmental science. It is a derivative of acetamide and is often used as an analytical reference standard.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide has several scientific research applications:
Chemistry: Used as an analytical reference standard for the determination of related compounds in environmental samples.
Biology: Studied for its potential effects on biological systems and its role as a metabolite.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Acetochlor: A related herbicide with similar structural features.
Metolachlor: Another herbicide with comparable applications and chemical properties.
Alachlor: Shares structural similarities and is used in similar agricultural contexts.
Uniqueness
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
51218-46-3 |
|---|---|
Fórmula molecular |
C15H22ClNO2 |
Peso molecular |
283.79 g/mol |
Nombre IUPAC |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide |
InChI |
InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)10-12(3)19-4/h6-8,12H,5,9-10H2,1-4H3 |
Clave InChI |
PYUKEAQRDBTYIR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1N(CC(C)OC)C(=O)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



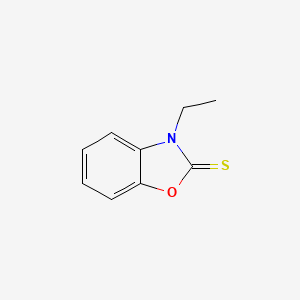
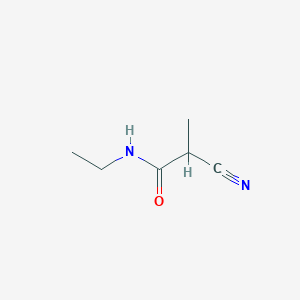
![2-[(2-Pentadecylphenoxy)methyl]oxirane](/img/structure/B14655676.png)
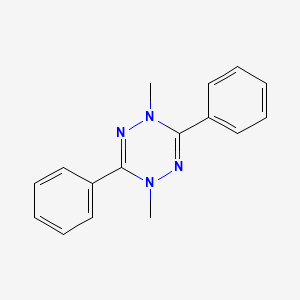

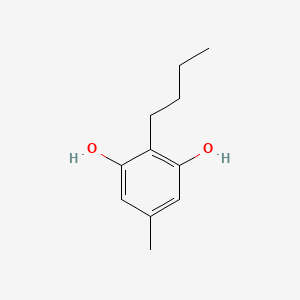
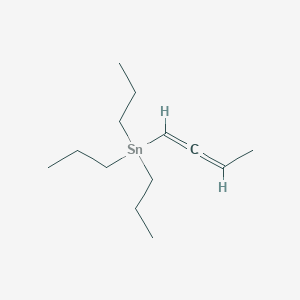
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)

![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)
